molecular formula C21H29N6O5P B000227 Tenofovir alafenamide CAS No. 379270-37-8

Tenofovir alafenamide

Cat. No. B000227
M. Wt: 476.5 g/mol
InChI Key: LDEKQSIMHVQZJK-GNGHXOLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tenofovir alafenamide (TAF) is a prodrug of tenofovir, optimized for antiviral potency and clinical safety. It is developed to enhance the delivery of the active moiety tenofovir diphosphate to the cells, thereby reducing systemic exposure and potentially improving the safety profile, particularly regarding bone and renal health compared to its predecessor, tenofovir disoproxil fumarate (TDF) (Scott & Chan, 2017).

Synthesis Analysis

The synthesis of TAF involves the conversion of tenofovir into a novel prodrug form that improves its pharmacological profile. TAF achieves higher intracellular concentrations of tenofovir diphosphate within target cells (like hepatocytes and lymphoid cells) while maintaining significantly lower plasma concentrations of tenofovir, thus minimizing off-target exposure and associated toxicities (Imaz & Podzamczer, 2017).

Molecular Structure Analysis

The molecular structure of TAF is designed to facilitate the efficient delivery of the active drug to affected cells. This targeted delivery is achieved through the modification of the tenofovir molecule to include an alafenamide moiety, enhancing its stability in the plasma and allowing for a more effective conversion to the active form within cells. This structural optimization results in a prodrug that is more potent on a per-milligram basis compared to TDF (Corado & Daar, 2017).

Chemical Reactions and Properties

TAF undergoes enzymatic hydrolysis once inside target cells, converting into tenofovir diphosphate, the active antiviral agent. This process is critical for the drug's antiviral activity, allowing for effective inhibition of viral reverse transcriptase enzymes. The optimized chemical properties of TAF facilitate this intracellular conversion, enhancing its efficacy and safety profile (Basit, Dawood, Ryan, & Gish, 2017).

Physical Properties Analysis

The physical properties of TAF, including its solubility and stability, are engineered to improve its pharmacokinetics. This includes a favorable absorption profile that allows for lower dosages of the drug to achieve therapeutic concentrations in the body, significantly reducing the risk of systemic side effects and improving patient compliance (Wood & Huhn, 2021).

Chemical Properties Analysis

TAF's chemical properties, such as its prodrug form and the specific enzymatic hydrolysis it undergoes in target cells, are key to its action mechanism. This targeted activation maximizes the drug's efficacy at lower doses and minimizes exposure of the body's other tissues to tenofovir, thus reducing the potential for adverse effects related to tenofovir exposure, such as renal and bone toxicity (Lim et al., 2022).

Scientific Research Applications

Tenofovir Alafenamide in Hepatitis B Treatment

Tenofovir alafenamide (TAF) is a prodrug of tenofovir, effectively used in treating chronic hepatitis B virus (HBV) infection. Its development was a significant step in antiviral therapy, particularly for chronic hepatitis B. TAF demonstrates a broad, potent, and sustained virologic response in chronic hepatitis B patients, leading to the regression of fibrosis and cirrhosis. It also exhibits a high resistance barrier, making it effective against HBV variants that show resistance to other treatments (Lou, 2013).

Efficacy in HIV Treatment

In the context of HIV treatment, TAF has shown to be as efficacious as tenofovir disoproxil fumarate (TDF) but with reduced bone and renal toxic effects, making it a safer option for long-term use in HIV-infected patients. It is part of a newer generation of antiretroviral drugs that ensure efficient drug delivery to the target cells, significantly improving treatment outcomes (Sax et al., 2015).

Transdermal Delivery System Development

Research has also explored the development of a transdermal delivery system for TAF. This approach aims to enhance adherence and reduce viral resistance by providing a long-acting formulation. Innovative transdermal patches have been developed that can effectively deliver TAF through the skin, potentially controlling HIV and HBV infections (Puri et al., 2019).

Pharmacokinetics and Safety

Studies have focused on the pharmacokinetics, safety, and antiretroviral activity of TAF, showing that it offers more potent anti-HIV-1 activity and higher intracellular tenofovir levels compared to TDF. This results in lower plasma tenofovir exposure, maintaining good tolerability over extended periods of monotherapy (Markowitz et al., 2014).

Improved Bone and Renal Effects

Switching from TDF to TAF in antiretroviral regimens has been associated with improved bone mineral density and renal function in virologically suppressed adults with HIV-1 infection. This indicates that TAF not only maintains viral suppression effectively but also reduces the risk of long-term side effects associated with antiretroviral therapy (Mills et al., 2016).

Resistance Profile

Research into TAF's resistance profile shows it to be effective against HIV-1 strains resistant to nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). Its increased intracellular concentration of the active metabolite enhances its efficacy against resistant strains, demonstrating a high resistance barrier and making it a valuable option in HIV treatment regimens where resistance to other NRTIs is a concern (Margot et al., 2016).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Tenofovir alafenamide. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Tenofovir alafenamide is indicated for the treatment of hepatitis B virus infection in adults and pediatric patients 12 years of age and older with compensated liver disease . Long-term treatment with Tenofovir alafenamide results in high rates of viral suppression for chronic hepatitis B virus (HBV) without development of treatment resistance and with superior renal and bone safety profiles, compared with tenofovir disoproxil fumarate (TDF) .

properties

IUPAC Name

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEKQSIMHVQZJK-CAQYMETFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N6O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958941
Record name Tenofovir alafenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tenofovir alafenamide presents 91% lower plasma concentration with an intracellular presence of about 20-fold higher when compared to [tenofovir disoproxil]. This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate. Tenofovir alafenamide accumulates more in peripheral blood mononuclear cells compared to red blood cells. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase, causing chain termination and the inhibition of viral synthesis. To know more about the specific mechanism of action of the active form, please visit the drug entry of [tenofovir].
Record name Tenofovir alafenamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tenofovir alafenamide

CAS RN

379270-37-8, 383365-04-6
Record name Tenofovir alafenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379270-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tenofovir Alafenamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GS-7339
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383365046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenofovir alafenamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tenofovir alafenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENOFOVIR ALAFENAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL9943AG5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

104-107 ºC
Record name Tenofovir alafenamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tenofovir alafenamide
Reactant of Route 2
Reactant of Route 2
Tenofovir alafenamide
Reactant of Route 3
Reactant of Route 3
Tenofovir alafenamide
Reactant of Route 4
Reactant of Route 4
Tenofovir alafenamide
Reactant of Route 5
Reactant of Route 5
Tenofovir alafenamide
Reactant of Route 6
Reactant of Route 6
Tenofovir alafenamide

Citations

For This Compound
15,300
Citations
E De Clercq - Biochemical pharmacology, 2016 - Elsevier
… Here, I describe the advent of TAF (tenofovir alafenamide) and its potential for the treatment and prevention of HIV infections. Ray et al. [7] stated in their conclusion that TAF would be a …
Number of citations: 163 www.sciencedirect.com
C Wassner, N Bradley, Y Lee - Journal of the International …, 2020 - journals.sagepub.com
… Tenofovir alafenamide carries a warning for hepatic effects as well as lactic acidosis and severe hepatomegaly similar to TDF. The same risk factors and monitoring recommendations …
Number of citations: 81 journals.sagepub.com
AS Ray, MW Fordyce, MJM Hitchcock - Antiviral research, 2016 - Elsevier
… Tenofovir alafenamide more efficiently delivers tenofovir to target cells resulting in lower … Clinical studies have shown tenofovir alafenamide has reduced impact on markers of renal …
Number of citations: 368 www.sciencedirect.com
A Hill, SL Hughes, D Gotham, AL Pozniak - Journal of virus eradication, 2018 - Elsevier
… When combined with RTV or COBI, the dose of tenofovir alafenamide (TAF) is lowered from … To assess the differences in safety and efficacy between tenofovir alafenamide (TAF) and …
Number of citations: 134 www.sciencedirect.com
V Pilkington, SL Hughes, T Pepperrell, K McCann… - Aids, 2020 - journals.lww.com
Background: Both tenofovir disoproxil fumarate (TDF)/emtricitabine and tenofovir alafenamide (TAF)/emtricitabine demonstrate excellent efficacy and safety overall, but concerns remain …
Number of citations: 34 journals.lww.com
LJ Scott, HLY Chan - Drugs, 2017 - Springer
Tenofovir alafenamide (AF) [Vemlidy ® ], an oral prodrug of tenofovir, was developed to optimize the antiviral potency and clinical safety of the active moiety tenofovir diphosphate (…
Number of citations: 48 link.springer.com
AK Gibson, BM Shah, PH Nambiar… - Annals of …, 2016 - journals.sagepub.com
… place in therapy for tenofovir alafenamide (TAF). Data Sources: A search using PubMed was conducted (2004 to May 2016) using the following keywords: tenofovir alafenamide, TAF, …
Number of citations: 64 journals.sagepub.com
K Agarwal, M Brunetto, WK Seto, YS Lim, S Fung… - Journal of …, 2018 - Elsevier
Background & Aims Tenofovir alafenamide (TAF) is a new prodrug of tenofovir developed to treat patients with chronic hepatitis B virus (HBV) infection at a lower dose than tenofovir …
Number of citations: 349 www.sciencedirect.com
M Markowitz, A Zolopa, K Squires… - Journal of …, 2014 - academic.oup.com
… %), respectively, for the 40 mg of tenofovir alafenamide and 120 mg of tenofovir alafenamide dose cohorts. The estimated tenofovir alafenamide elimination half-life from plasma ranged …
Number of citations: 144 academic.oup.com
SK Gupta, FA Post, JR Arribas, JJ Eron Jr… - AIDS (London …, 2019 - ncbi.nlm.nih.gov
Objective: Compared with tenofovir disoproxil fumarate (TDF), tenofovir alafenamide (TAF) has been associated with improvement in markers of renal dysfunction in individual …
Number of citations: 138 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.